1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
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Overview
Description
1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of two fluorophenyl groups and a triazolylmethyl group attached to the dioxolane ring. The stereochemistry of the compound is specified by the (4S,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and an appropriate alkylating agent.
Attachment of the Triazolylmethyl Group: The triazolylmethyl group can be attached through a nucleophilic substitution reaction involving a triazole derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: New derivatives with different substituents replacing the original groups.
Scientific Research Applications
1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals, materials, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound can interfere with essential cellular processes, leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one, 4,5-bis(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: Similar structure with chlorophenyl groups instead of fluorophenyl groups.
1,3-Dioxolan-2-one, 4,5-bis(4-bromophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: Similar structure with bromophenyl groups instead of fluorophenyl groups.
1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-: Similar structure with methylphenyl groups instead of fluorophenyl groups.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of fluorophenyl and triazolylmethyl groups, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
107659-75-6 |
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Molecular Formula |
C18H13F2N3O3 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(4S,5R)-4,5-bis(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13F2N3O3/c19-14-5-1-12(2-6-14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-3-7-15(20)8-4-13/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
JATVZOFUXQKRNL-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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